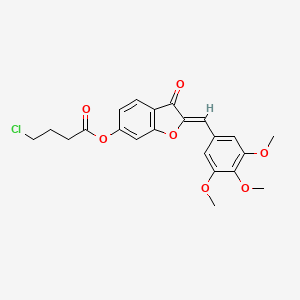![molecular formula C20H22N2O5S B2659784 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955750-59-1](/img/structure/B2659784.png)
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules known as tetrahydroisoquinolines . These are large groups of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydroisoquinoline analogs are generally synthesized using various strategies . The core scaffold of these compounds is often constructed using these methods .Molecular Structure Analysis
The molecular structure of this compound would likely involve a tetrahydroisoquinoline core with various functional groups attached, including a propionyl group, a benzo[b][1,4]dioxine group, and a sulfonamide group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Tetrahydroisoquinolines and their derivatives are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Pharmacological Evaluation and Synthesis
A series of sulfonamide derivatives based on 1,4-benzodioxane was synthesized and evaluated for their pharmacological activities. These compounds exhibited moderate activities against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with some showing promising activity against the lipoxygenase enzyme. They also demonstrated antimicrobial activities, with certain derivatives active against a panel of bacterial and fungal species. These findings suggest potential applications in treating conditions associated with these enzymes and pathogens (Irshad, 2018).
Anticonvulsant Effects and Carbonic Anhydrase Inhibition
Another study focused on tetrahydroisoquinoline derivatives, identifying compounds with potent anticonvulsant effects in animal models of epilepsy. These derivatives were evaluated for their ability to inhibit the enzyme carbonic anhydrase (CA), which is considered an attractive target for epilepsy treatment. Although some molecules showed better anticonvulsant properties than topiramate, their inhibitory activity on CA was weak and lacked selectivity (Gitto et al., 2009).
Enzyme Inhibitory Potential
Research into sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE). The synthesized compounds showed substantial inhibitory activity against yeast α-glucosidase and were weak against AChE, highlighting their potential in medical applications related to these enzymes (Abbasi et al., 2019).
Synthesis Techniques and Molecular Frameworks
The preparation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines was facilitated by a Preyssler heteropolyacid, showcasing a method for synthesizing these compounds with excellent yields. This technique highlights the potential for creating diverse molecular frameworks based on N-sulfonyl-tetrahydroisoquinolines, which could have varied scientific and pharmacological applications (Romanelli et al., 2010).
Propiedades
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-20(23)22-8-7-14-3-4-16(11-15(14)13-22)21-28(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,21H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYUVOMMDIBWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)
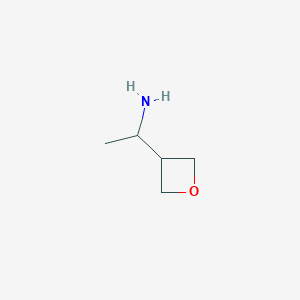
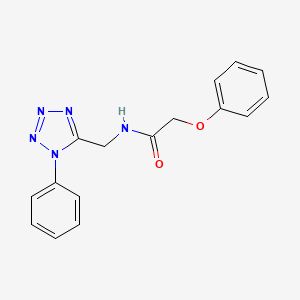

![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)
![5-(4-Methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
![2-(2-Fluorophenoxy)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2659711.png)
![2-(furan-2-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2659713.png)

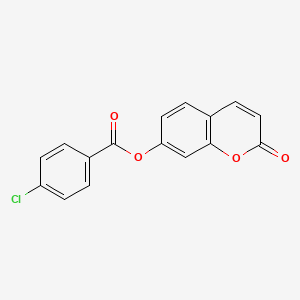

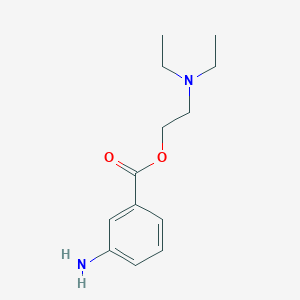
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2659721.png)
